Cas no 2228220-63-9 (3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol)

3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
- EN300-1989031
- 2228220-63-9
-
- インチ: 1S/C11H12ClNO3/c12-8-1-6(11(13)3-7(14)4-11)2-9-10(8)16-5-15-9/h1-2,7,14H,3-5,13H2
- InChIKey: QBKRHOPSOSMLEQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C(=CC(=C1)C1(CC(C1)O)N)OCO2
計算された属性
- せいみつぶんしりょう: 241.0505709g/mol
- どういたいしつりょう: 241.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989031-1.0g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1989031-10g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 10g |
$5590.0 | 2023-09-16 | ||
Enamine | EN300-1989031-0.05g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 0.05g |
$1091.0 | 2023-09-16 | ||
Enamine | EN300-1989031-0.5g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 0.5g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1989031-2.5g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 2.5g |
$2548.0 | 2023-09-16 | ||
Enamine | EN300-1989031-10.0g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1989031-0.25g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 0.25g |
$1196.0 | 2023-09-16 | ||
Enamine | EN300-1989031-0.1g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 0.1g |
$1144.0 | 2023-09-16 | ||
Enamine | EN300-1989031-1g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 1g |
$1299.0 | 2023-09-16 | ||
Enamine | EN300-1989031-5.0g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 5g |
$3770.0 | 2023-06-01 |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol 関連文献
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-olに関する追加情報
Introduction to 3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol (CAS No. 2228220-63-9)
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2228220-63-9, belongs to a class of molecules that exhibit promising potential in drug discovery and development. The intricate architecture of this molecule, featuring a cyclobutane ring substituted with an amino group and a 7-chloro-1,3-dioxaindan moiety, makes it a subject of intense interest for researchers exploring novel therapeutic agents.
The 3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol structure is characterized by its high degree of substitution and the presence of both polar and non-polar functional groups. This combination allows for diverse interactions with biological targets, making it a versatile scaffold for medicinal chemistry applications. The 7-chloro-1,3-dioxaindan fragment, in particular, is known for its ability to modulate enzyme activity and receptor binding, which has been leveraged in the design of molecules targeting neurological and inflammatory disorders.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for diseases with unmet medical needs. The cyclobutane core in 3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol provides rigidity to the molecule, which can enhance binding affinity and selectivity towards specific biological targets. This structural feature has been exploited in the design of kinase inhibitors, particularly those targeting aberrantly activated kinases in cancer therapy.
One of the most compelling aspects of 3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol is its potential as a lead compound for further derivatization. Researchers have utilized computational methods and high-throughput screening to identify analogs with improved pharmacokinetic profiles and reduced toxicity. The amino group at the cyclobutane ring provides a handle for further chemical modifications, allowing for the introduction of additional functional groups that can fine-tune biological activity.
The 7-chloro substituent in the dioxaindan moiety plays a crucial role in modulating the electronic properties of the molecule. Chlorine atoms are known to influence both lipophilicity and metabolic stability, making them valuable in drug design. Studies have shown that compounds incorporating such substituents often exhibit enhanced binding to protein targets due to their ability to engage hydrophobic pockets and form hydrogen bonds.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like 3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol on multigram scales. These synthetic strategies have opened up new avenues for drug discovery by allowing researchers to rapidly explore large chemical spaces. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing the intricate framework of this compound.
The pharmacological evaluation of 3-amino-3-(7-chloro-1,3-dioxaindan-5-ytl)cyclobutan-l ol has revealed intriguing biological activities across multiple disease areas. Initial studies have shown that this compound exhibits inhibitory effects on certain enzymes implicated in metabolic disorders. Additionally, preclinical data suggest that it may have therapeutic potential in conditions characterized by excessive inflammation or oxidative stress.
The development of novel drug candidates is often hampered by challenges related to solubility, bioavailability, and metabolic stability. The unique structural features of 3-amino--(7-chloro-l , 3 -dioxaindan -5 -ytl) cyclobut an-l ol, including its rigid core and polar functional groups, make it an attractive candidate for overcoming these hurdles. By leveraging structure-based drug design principles, researchers aim to optimize the pharmacokinetic properties of this molecule while maintaining its biological efficacy.
The integration of computational modeling with experimental techniques has been instrumental in understanding the mechanism of action of 3-amino--(7-chloro-l , 3 -dioxaindan -5 -ytl) cyclobut an-l ol . Molecular dynamics simulations have provided insights into how this compound interacts with its target proteins at an atomic level. These insights have guided the design of next-generation analogs with enhanced potency and selectivity.
As our understanding of disease mechanisms continues to evolve, so does our approach to drug discovery. The versatility and potential of compounds like 3-amino--(7-chloro-l , 3 -dioxaindan -5 -ytl) cyclobut an-l ol make them valuable tools for exploring new therapeutic strategies. By combining innovative synthetic methods with rigorous pharmacological evaluation, researchers are poised to unlock new treatments for a wide range of diseases.
2228220-63-9 (3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol) 関連製品
- 2227685-20-1((2R)-4,4-dimethylhexan-2-ol)
- 2228262-46-0(3-(3-bromo-4-methylphenyl)-2-hydroxy-2-methylpropanoic acid)
- 88425-47-2(1-(Phenylsulfonyl)proline)
- 2097068-60-3(2-methyl-4H,5H,6H-pyrrolo3,4-d1,3thiazole dihydrochloride)
- 86364-79-6(UNDECANE, 11-BROMO-1,1,1-TRIFLUORO-)
- 20621-25-4(Dimethyl N,N-Diethylphosphoramidite)
- 1170867-35-2(N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide)
- 2028993-27-1(2H-Pyran-3-sulfonyl chloride, tetrahydro-6-methyl-)
- 2227884-55-9((3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one)
- 1021228-64-7(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide)




